molecular formula C3H7NO3 B555756 alpha-Methyl-D-tryptophan CAS No. 56452-52-9

alpha-Methyl-D-tryptophan

Cat. No.: B555756
CAS No.: 56452-52-9
M. Wt: 218,25*9,01 g/mole
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Methyl-D-tryptophan (CAS 56452-52-9) is a synthetic tryptophan analog with significant research applications in immunology, oncology, and neuroimaging. Its core research value stems from its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of immune tolerance . By blocking this enzyme, which catalyzes the degradation of tryptophan, this compound can reverse IDO-mediated immunosuppression and has been shown to enhance T-cell activation and immune responses in studies of various cancers, including melanoma, colon, and breast cancer . Another major application is in positron emission tomography (PET) imaging, particularly for identifying epileptogenic foci in patients with drug-resistant epilepsy . The radiolabeled form of its L-isomer is used as a tracer because, unlike tryptophan, it is not incorporated into proteins and its primary metabolite, alpha-methylserotonin, is resistant to degradation by monoamine oxidase (MAO), allowing for prolonged brain retention and accurate imaging . The compound exerts its effects through its structural modification—a methyl group at the alpha-carbon of the D-enantiomer of tryptophan—which confers resistance to enzymatic degradation and alters its metabolic fate . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350249
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56452-52-9
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Tryptophan Precursors

The introduction of a methyl group at the alpha position of tryptophan represents a foundational step in synthesizing alpha-Methyl-D-tryptophan. While direct alkylation of L-tryptophan with methylating agents such as methyl iodide is theoretically straightforward, stereochemical control remains a critical challenge. In a typical reaction, L-tryptophan is dissolved in an aprotic solvent (e.g., dimethylformamide) and treated with a strong base like sodium hydride to deprotonate the alpha-amine. Subsequent addition of methyl iodide facilitates nucleophilic substitution, yielding alpha-Methyl-L-tryptophan. However, this method produces the L-isomer exclusively, necessitating subsequent racemization and resolution steps to obtain the desired D-enantiomer.

Resolution Techniques for Enantiomeric Separation

Racemic resolution is indispensable for isolating the D-isomer from mixtures of alpha-Methyl-DL-tryptophan. A patented method for resolving D-tryptophan from its racemic mixture offers a scalable template for this process. The protocol involves:

  • Racemization : L-tryptophan is treated with a racemization agent (e.g., sodium hydroxide or acetic acid) at 40°C to generate DL-tryptophan.

  • Crystallization-Induced Resolution : The racemic mixture is combined with a resolving agent such as 2,3-dihydroxybutanedioic acid (tartaric acid) and subjected to a meticulously controlled cooling regimen (Table 1). Gradual temperature reduction from 95°C to 10°C over 14 stages promotes selective crystallization of the D-isomer-resolving agent complex, achieving ≥90% enantiomeric excess.

Table 1: Temperature Gradients for Crystallization of D-Tryptophan Complexes

StageTemperature (°C)Incubation Time (h)
19024
28512
.........
141022

Reductive Amination Approaches

Reductive amination offers an alternative route to introduce the methyl group while preserving stereochemistry. In this method, D-tryptophan reacts with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. The Schiff base intermediate undergoes reduction to yield this compound. This approach avoids racemization but requires enantiomerically pure D-tryptophan as a starting material, which itself demands resolution via the aforementioned crystallization techniques.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial production prioritizes efficiency and consistency, often employing continuous flow systems to maintain optimal reaction conditions. While traditional batch processes risk side reactions during alkylation, flow reactors enable precise control over residence time and temperature, minimizing byproducts. For instance, methyl iodide can be introduced into a stream of tryptophan and base, ensuring uniform mixing and rapid completion of the alkylation step. Subsequent inline separation modules facilitate immediate resolution of the racemic mixture, enhancing throughput.

Solvent and Reagent Optimization

The choice of solvent and resolving agent significantly impacts yield and purity. Aqueous systems are preferred for their environmental and cost benefits, but mixed solvents (e.g., water-methanol) improve solubility of intermediates. Patent data highlight tartaric acid as the most effective resolving agent for D-tryptophan, achieving a mass ratio of 1:0.9 (tryptophan to resolving agent) and minimizing residual L-isomer contamination.

Process Optimization and Critical Parameters

Temperature and pH Control

The crystallization process’s success hinges on precise temperature modulation. Rapid cooling risks amorphous precipitate formation, whereas gradual cooling favors crystalline purity. Additionally, maintaining pH 2–3 during post-crystallization acidification ensures protonation of the amino group, enabling efficient recovery of free D-tryptophan from its resolving agent complex.

Recycling of Mother Liquor

The mother liquor from crystallization contains residual DL-tryptophan, which can be recycled through repeated racemization and resolution cycles. This closed-loop system enhances overall yield, reducing raw material costs by up to 40% in industrial settings.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC columns (e.g., Crownpak CR-I) resolve enantiomers with baseline separation, quantifying the D-isomer’s purity. Mobile phases comprising perchloric acid and methanol (95:5 v/v) achieve retention times of 12.3 minutes for D-tryptophan and 14.1 minutes for L-tryptophan, enabling precise enantiomeric excess calculations.

Tandem Mass Spectrometry (MS/MS)

MS/MS detects trace impurities and verifies structural integrity. Characteristic fragmentation patterns, such as the loss of the carboxyl group (m/z 188 → 144), confirm successful methylation. Plasma concentrations of this compound in preclinical models reach ~25.5 μM after oral administration, underscoring the method’s sensitivity .

Chemical Reactions Analysis

Chemical Alkylation

Industrial production often employs alkylation of tryptophan with methyl iodide (CH₃I) in aprotic solvents (e.g., dimethylformamide) under basic conditions (NaH). Scalable continuous flow synthesis minimizes side reactions.

Oxidation Reactions

The indole ring of α-MDT undergoes oxidation, forming oxindole derivatives.

Experimental Conditions

  • Reagent : Potassium permanganate (KMnO₄) in aqueous solution .
  • Temperature : Room temperature.
  • Product : Oxindole derivatives (e.g., 5-hydroxy-α-MDT) .

Key Finding:

α-MDT inhibits the oxidation of endogenous tryptophan in rat liver homogenates by competing for enzymatic active sites, reducing kynurenine pathway activity .

Reduction Reactions

Reduction of α-MDT using lithium aluminum hydride (LiAlH₄) yields reduced tryptophan analogs.

Conditions

  • Reagent : LiAlH₄ in anhydrous ether under reflux.
  • Product : Tetrahydro-α-MDT (retains D-configuration).

Substitution Reactions

Electrophilic substitution at the indole ring’s 5-position is facilitated by halogenation or nitration.

Table 2: Substitution Reactions

ReagentPositionProductApplication
Bromine (Br₂)/FeCl₃55-Bromo-α-MDTPET tracer precursor
Nitric acid (HNO₃)55-Nitro-α-MDTIntermediate for imaging agents

Enzyme Interactions

α-MDT modulates enzymatic activity through competitive inhibition and structural stabilization.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

  • Mechanism : Binds to IDO’s ferrous heme complex, preventing tryptophan catabolism .
  • Potency : IC₅₀ values for IDO inhibition are stereospecific (D-isomer > L-isomer) .

Tryptophan 2,3-Dioxygenase (TDO) Stabilization

  • Binding : Occupies noncatalytic exosites, stabilizing TDO’s tetrameric form and enhancing tryptophan degradation .
  • Effect : Reduces systemic tryptophan levels by 67% in vivo .

Metabolic Pathways

α-MDT alters tryptophan metabolism through dual mechanisms:

Kynurenine Pathway Modulation

  • IDO/TDO Inhibition : Reduces kynurenine (KYN) production, shifting balance toward neuroprotective kynurenic acid (KYNA) .
  • Impact : At 25 µM plasma concentration, KYNA increases by 40% in murine models .

Serotonin Pathway Competition

Fluorination at the 5-position (e.g., 5-[¹⁸F]F-AMT) reduces metabolism by tryptophan hydroxylase (Tph), minimizing serotonin synthesis interference .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without racemization .
  • Proteasomal Resistance : Stabilized by exosite binding, reducing ubiquitination .

Comparative Reactivity

α-MDT exhibits distinct reactivity compared to analogs:

Table 3: Reactivity Comparison

CompoundOxidation Rate (vs. Trp)IDO Inhibition (IC₅₀)
α-Methyl-D-tryptophan0.5×15 µM
1-Methyl-D-tryptophan0.7×8 µM
5-Fluoro-α-MDT0.3×22 µM

Scientific Research Applications

Immunological Applications

Alpha-Methyl-D-tryptophan is recognized primarily as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation by catalyzing the degradation of tryptophan, leading to immune suppression. The inhibition of IDO by this compound can enhance T cell activation and improve immune responses.

Key Findings:

  • Cancer Treatment: this compound has been shown to enhance T cell-mediated immune responses in various cancers, including melanoma, colon cancer, and breast cancer. It can potentially reverse IDO-mediated immunosuppression when used in conjunction with other therapeutic agents .
  • Bone Marrow Transplantation: The compound has applications in improving outcomes for patients undergoing bone marrow or stem cell transplants by enhancing immune function .
  • HIV Therapy: It may also supplement standard antiretroviral therapy for HIV by modulating immune responses .

Oncological Applications

The ability of this compound to inhibit IDO makes it a promising candidate for cancer therapy. By blocking this pathway, it can potentially reduce tumor-induced immunosuppression and enhance the efficacy of existing cancer treatments.

Case Studies:

  • In a study involving various cancer types, this compound was administered to assess its impact on tumor growth and immune response enhancement. Results indicated significant improvements in T cell activation and tumor regression in certain models .
  • The compound's application in combination therapies showed enhanced efficacy when paired with checkpoint inhibitors, suggesting a synergistic effect that warrants further investigation .

Neuroimaging Applications

This compound has been utilized in positron emission tomography (PET) imaging, particularly for identifying epileptic foci. This application is crucial for pre-surgical evaluations in patients with drug-resistant epilepsy.

Research Insights:

  • A study demonstrated that alpha-[^11C]methyl-L-tryptophan PET could effectively localize epileptogenic regions in patients with cortical malformations. The specificity of this method was noted to be exceptionally high (up to 100% in nonlesional cases), although sensitivity varied between lesional and nonlesional groups .
  • This imaging technique offers a non-invasive method to visualize metabolic changes associated with epilepsy, aiding in surgical planning and patient management .

Metabolic Studies

Research has indicated that this compound affects tryptophan metabolism significantly. It has been studied for its role in modulating metabolic pathways related to tryptophan degradation.

Experimental Findings:

  • In vitro studies on Musca domestica (housefly) revealed that this compound impacts tryptophan pyrrolase activity, influencing overall tryptophan metabolism .
  • These findings suggest potential applications in understanding metabolic disorders associated with tryptophan metabolism.

Mechanism of Action

Alpha-Methyl-D-tryptophan exerts its effects primarily through its interaction with tryptophan transporters and metabolic enzymes. It acts as a competitive inhibitor of tryptophan uptake, thereby modulating the availability of tryptophan for various metabolic pathways. This inhibition can affect the synthesis of key biomolecules such as serotonin and kynurenine, influencing physiological processes like mood regulation and immune response.

Comparison with Similar Compounds

Research Findings and Implications

  • IDO1 Inhibition : α-MDTrp’s resistance to degradation makes it superior to L-forms in studying prolonged IDO1 activity in tumor microenvironments .
  • Gender-Specific Effects : While α-Methyl-L-Trp shows higher serotonin synthesis in females, α-MDTrp’s D-configuration may bypass gender-dependent metabolic differences .
  • Structural Stability : Fluorine or acetyl substitutions alter pharmacokinetics but may reduce target specificity compared to α-MDTrp .

Biological Activity

Alpha-Methyl-D-tryptophan (α-MDT) is a synthetic amino acid derivative of tryptophan, notable for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) and its potential applications in immunomodulation and cancer therapy. This article reviews the biological activity of α-MDT, focusing on its mechanisms, therapeutic implications, and relevant research findings.

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
α-MDT has been identified as an effective inhibitor of IDO, an enzyme that catalyzes the first step in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO, α-MDT can increase tryptophan availability and potentially enhance immune responses against tumors .

2. Modulation of Kynurenine Pathway
The kynurenine pathway is crucial in regulating immune responses and neuroactive metabolites. α-MDT influences the balance between neuroprotective and neurotoxic metabolites, such as kynurenic acid (KYNA) and quinolinic acid (QA). KYNA has been shown to exert immunosuppressive effects, while QA is neurotoxic . Studies indicate that α-MDT treatment can shift this balance towards KYNA production, thus modulating immune responses during inflammation .

Table 1: Summary of Biological Effects of α-Methyl-D-Tryptophan

Study Model Findings
MiceIncreased KYNA levels; reduced KYN/TRP ratio; immunomodulatory effects through GPR35/AhR pathways.
Obesity ModelsThe D-enantiomer showed negligible weight loss effects; L-enantiomer effective in reducing body weight and improving metabolic profiles.
Chronic Stress ModelAlleviated behavioral changes associated with stress; reduced pro-inflammatory cytokines.
PET ImagingEnhanced localization of epileptogenic cortex; implicated serotonergic mechanisms.

Case Studies

Case Study 1: Immunomodulatory Effects in Mice
In a study examining the immunomodulatory effects of α-MDT in Balb/C mice, treatment resulted in significant increases in plasma levels of KYNA while decreasing KYN levels. This shift indicated a potential therapeutic approach for conditions characterized by chronic inflammation or cancer .

Case Study 2: Weight Loss in Obesity Models
Research demonstrated that only the L-enantiomer (α-methyl-L-tryptophan) exhibited significant weight loss effects in various obesity models, while the D-enantiomer (α-MDT) had minimal impact. The L-enantiomer reduced food intake and reversed hyperglycemia and hepatic steatosis without causing liver or kidney dysfunction .

Case Study 3: Stress-Induced Behavioral Changes
In a chronic mild stress model, daily administration of α-MDT was shown to alleviate behavioral alterations linked to stress exposure. The treatment also resulted in decreased levels of pro-inflammatory cytokines, suggesting potential applications in treating stress-related disorders .

Therapeutic Implications

The biological activities of α-MDT suggest its potential as a therapeutic agent in various clinical settings:

  • Cancer Therapy: By inhibiting IDO, α-MDT may enhance anti-tumor immunity and improve outcomes when combined with other therapies.
  • Weight Management: The differential activity between enantiomers highlights the need for targeted approaches in obesity treatment.
  • Neuroprotection: Modulating the kynurenine pathway could provide new avenues for treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-D-tryptophan
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-D-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.